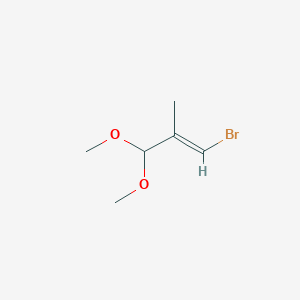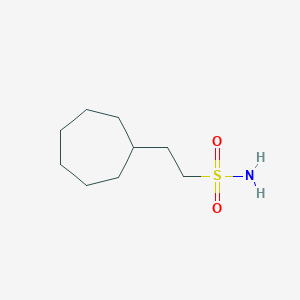
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a gold-based compound with the molecular formula C26H31AuF6NO4PS2 and a molecular weight of 827.59 g/mol . This compound is known for its use as a catalyst in various chemical reactions, particularly in the field of organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the reaction of (2-Dicyclohexylphosphinobiphenyl)gold(I) chloride with silver bis(trifluoromethanesulfonyl)imide in an appropriate solvent . The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
(2-Dicyclohexylphosphinobiphenyl)gold(I) chloride+Silver bis(trifluoromethanesulfonyl)imide→(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide+Silver chloride
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes.
化学反应分析
Types of Reactions
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide primarily undergoes catalytic reactions, including:
Oxidation: It can catalyze the oxidation of various organic substrates.
Reduction: It may also participate in reduction reactions under specific conditions.
Substitution: This compound is involved in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substrates: Various organic molecules, including alkenes, alkynes, and aromatic compounds.
Reactions are typically carried out under inert conditions (e.g., nitrogen or argon atmosphere) to prevent unwanted side reactions.
Major Products
The major products formed from reactions catalyzed by this compound depend on the specific reaction type. For example:
Oxidation reactions: Produce oxidized organic compounds.
Reduction reactions: Yield reduced organic molecules.
Substitution reactions: Form new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
Chemistry
In chemistry, (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is widely used as a catalyst in organic synthesis. It facilitates various reactions, including cross-coupling reactions, cycloadditions, and rearrangements .
Biology and Medicine
While specific biological and medical applications are less documented, gold-based compounds are generally explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Its catalytic properties make it valuable for efficient and selective chemical transformations.
作用机制
The mechanism by which (2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide exerts its catalytic effects involves the activation of substrates through coordination to the gold center. This coordination facilitates the formation of reactive intermediates, which then undergo subsequent chemical transformations . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
相似化合物的比较
Similar Compounds
- (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- (Acetonitrile)(2-biphenyl)di-tert-butylphosphine)gold(I) hexafluoroantimonate
Uniqueness
(2-Dicyclohexylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is unique due to its specific ligand structure, which provides a balance of steric and electronic properties. This balance enhances its catalytic activity and selectivity in various chemical reactions .
属性
分子式 |
C26H32AuF6NO4PS2+ |
|---|---|
分子量 |
828.6 g/mol |
IUPAC 名称 |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphanium;gold(1+) |
InChI |
InChI=1S/C24H31P.C2F6NO4S2.Au/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;/q;-1;+1/p+1 |
InChI 键 |
BNWAOBDZVAQFCC-UHFFFAOYSA-O |
规范 SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)





![N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)

![(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B12316351.png)
![2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B12316357.png)

![3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole](/img/structure/B12316364.png)
